molecular formula C16H25N3O2 B12632143 tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No.: B12632143
M. Wt: 291.39 g/mol
InChI Key: VHYSRGDKMYSMNU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines

Preparation Methods

The synthesis of tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves multiple steps, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization. These reactions are often carried out under metal-free conditions, which makes the process more environmentally friendly . Industrial production methods may involve the use of tert-butyl methyl ketone and tert-butyl nitrile as starting materials .

Chemical Reactions Analysis

Scientific Research Applications

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities .

Comparison with Similar Compounds

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-tert-butyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)13-17-10-12-11(18-13)8-7-9-19(12)14(20)21-16(4,5)6/h10H,7-9H2,1-6H3

InChI Key

VHYSRGDKMYSMNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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